(4-acetyl-2-acetyloxyphenyl) acetate
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Overview
Description
(4-acetyl-2-acetyloxyphenyl) acetate, also known by its chemical formula C12H12O5, is an organic compound with a molecular weight of 236.22 g/mol . This compound is characterized by the presence of an ester functional group, which is formed by the reaction of acetic acid with a phenolic compound. It is commonly used in proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 2-acetoxy-5-acetyl-phenyl ester typically involves the esterification of acetic acid with a phenolic compound. One common method is the reaction of 2-acetoxy-5-acetylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of acetic acid 2-acetoxy-5-acetyl-phenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(4-acetyl-2-acetyloxyphenyl) acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield acetic acid and the corresponding phenol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Hydrolysis: Acetic acid and 2-acetoxy-5-acetylphenol.
Reduction: 2-acetoxy-5-acetylphenol and an alcohol.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
(4-acetyl-2-acetyloxyphenyl) acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid 2-acetoxy-5-acetyl-phenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Acetic acid phenyl ester: Similar ester structure but lacks the acetoxy and acetyl groups.
Acetic acid 2-phenylethyl ester: Contains a phenylethyl group instead of the acetoxy and acetyl groups.
Uniqueness
(4-acetyl-2-acetyloxyphenyl) acetate is unique due to the presence of both acetoxy and acetyl groups on the phenyl ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
(4-acetyl-2-acetyloxyphenyl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-7(13)10-4-5-11(16-8(2)14)12(6-10)17-9(3)15/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRDKWNUFUAJKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397381 |
Source
|
Record name | Acetic acid 2-acetoxy-5-acetyl-phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72712-21-1 |
Source
|
Record name | Acetic acid 2-acetoxy-5-acetyl-phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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